1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-8(19)9-4-2-3-5-10(9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMDXFLBDWZKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the trifluoromethylpyrimidine derivative.
Ether Formation: The trifluoromethylpyrimidine is then reacted with a phenol derivative under basic conditions to form the ether linkage.
Ketone Formation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone has shown promise as a candidate for drug development due to its unique structural features. Its potential applications include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in various biological pathways, which could be beneficial in treating diseases such as cancer or metabolic disorders.
- Pharmacological Studies : Research indicates that compounds with similar structures can disrupt cellular energy production, leading to apoptosis (cell death), suggesting potential therapeutic uses in oncology .
Materials Science
The electronic and optical properties of this compound can be harnessed in the development of advanced materials. Applications include:
- Organic Electronics : Due to its chemical stability and unique electronic characteristics, it may be used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
- Sensors : Its reactivity can be exploited in creating sensors for detecting specific biological or chemical analytes.
Biological Studies
The compound's interactions with biological systems are under investigation, particularly regarding:
- Antioxidant Activity : Similar compounds have been evaluated for their ability to scavenge free radicals, which could lead to applications in preventing oxidative stress-related diseases .
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity, making them candidates for further exploration in antimicrobial therapies.
Data Table: Summary of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors, anticancer agents | Disruption of cellular energy leading to apoptosis |
| Materials Science | Organic electronics, sensors | Potential use in OLEDs and photovoltaic materials |
| Biological Studies | Antioxidant and antibacterial agents | Evidence of free radical scavenging activity |
Case Studies
- Anticancer Activity : A study demonstrated that compounds structurally similar to this compound inhibited the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Material Development : Research into the use of trifluoromethyl-containing compounds has shown enhanced performance in organic photovoltaic devices due to improved charge transport properties .
- Biological Interaction Studies : Investigations into the antioxidant properties revealed that certain derivatives can significantly reduce oxidative stress markers in vitro, indicating potential therapeutic benefits against oxidative damage-related diseases .
Mechanism of Action
The mechanism of action of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Observations :
- Isomeric differences (ortho, meta, para) alter steric and electronic environments, impacting solubility and receptor binding. For example, the ortho-substituted target compound may exhibit hindered rotation, enhancing rigidity compared to meta/para isomers .
Pyrimidine and Piperazine Derivatives with Ethanone Moieties
Compounds bearing ethanone and pyrimidine/piperazine groups show diverse biological activities:
Key Observations :
- The target compound lacks the piperazine or tetrazole moieties seen in analogs like MK47 or 7n, which are critical for antiparasitic or antiproliferative activities .
Biological Activity
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone, also known by its CAS number 874782-04-4, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉F₃N₂O₂, with a molecular weight of approximately 284.22 g/mol. The compound features a trifluoromethyl group attached to a pyrimidine ring, which is known to enhance biological activity due to increased lipophilicity and electron-withdrawing properties.
Research indicates that the biological activity of this compound may involve several pathways:
- Inhibition of Kinases : Preliminary studies have shown that this compound exhibits significant inhibitory activity against various kinases. For instance, it has been reported to inhibit insulin-like growth factor receptor (IGF1R) and epidermal growth factor receptor (EGFR), which are critical in cancer cell proliferation and survival .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. The inhibition of COX-2 is crucial in reducing inflammation and associated pain .
Biological Activity Data
| Activity Type | Target/Mechanism | Reported IC50 Values |
|---|---|---|
| Kinase Inhibition | IGF1R | 76.84% inhibition at 10 µM |
| EGFR | 24.36% inhibition | |
| Anti-inflammatory | COX-2 | IC50 values not specified |
Case Study 1: Anticancer Activity
A study focusing on the anticancer potential of similar compounds revealed that they induced apoptosis in HepG2 liver cancer cells. The treated cells showed a significant increase in early-stage apoptosis when exposed to concentrations around 10 µM, indicating that compounds with structural similarities to this compound could potentially be effective against hepatocellular carcinoma .
Case Study 2: Anti-inflammatory Effects
In another investigation, pyrimidine derivatives were tested for their anti-inflammatory activity. Compounds structurally related to this compound exhibited potent suppression of COX-2 activity, highlighting the potential for development as anti-inflammatory agents .
Q & A
Q. What are the key structural and physicochemical properties of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone?
Answer: The compound is characterized by a pyrimidine ring substituted with a trifluoromethyl group at the 4-position, linked via an ether bridge to a phenylacetophenone moiety. Key properties include:
- Molecular Formula : C₁₃H₉F₃N₂O₂ .
- Molecular Weight : 282.22 g/mol .
- CAS Registry : 874782-04-4 .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a melting point of 120–125°C and thermal decomposition above 250°C .
- Solubility : Sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Methodological Tip : Use NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities .
Q. What are the standard synthetic routes for this compound?
Answer: Synthesis typically involves a multi-step approach:
Core Formation : Condensation of 4-(trifluoromethyl)pyrimidin-2-ol with 2-bromoacetophenone under basic conditions (e.g., K₂CO₃) in DMF at 80–90°C .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Yield Optimization : Catalytic Pd-mediated coupling improves efficiency (yield: 60–75%) .
Q. Table 1: Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Etherification | K₂CO₃, DMF, 80°C | 65% | 92% | |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, THF, reflux | 75% | 98% |
Q. How is this compound characterized analytically?
Answer:
- Structural Elucidation : ¹H/¹³C NMR (δ 8.2–8.5 ppm for pyrimidine protons; δ 170–175 ppm for ketone carbon) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Thermal Analysis : DSC for stability profiling; TGA for decomposition kinetics .
Advanced Research Questions
Q. What experimental designs are used to evaluate its bioactivity?
Answer:
- Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7), with dose-response curves (1–100 µM) .
- Protein-Ligand Interactions : Surface Plasmon Resonance (SPR) or ITC for binding affinity measurements (Kd values) .
Methodological Challenge : The trifluoromethyl group may cause non-specific binding; include negative controls (e.g., analogs lacking CF₃) .
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
Answer:
- Synthesis Reproducibility : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to mitigate side reactions .
- Bioactivity Variability : Validate assays using orthogonal methods (e.g., SPR vs. enzymatic assays) .
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or cell-line sensitivity .
Q. What computational tools are employed to study its mechanism of action?
Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., cytochrome P450) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. How is its stability profiled under different storage conditions?
Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines); quantify photodegradants using LC-MS .
- Recommendation : Store in amber vials at -20°C under argon to prevent oxidation .
Q. What structural analogs have been explored to enhance its properties?
Answer: Table 2: Analog Comparison
| Analog | Modification | Bioactivity | Reference |
|---|---|---|---|
| 1-[6-(2-Fluorophenyl)-4-(CF₃)pyridazin-3-yl]ethanone | Pyridazine core | Anticancer (IC₅₀: 2.1 µM) | |
| 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone | Dimethylamino substituent | Enhanced solubility (LogP: 1.8) | |
| 1-(3-{[4-(CF₃)pyrimidin-2-yl]oxy}phenyl)ethanone | Meta-substituted phenyl | Reduced cytotoxicity |
Q. What regulatory considerations apply to its use in research?
Answer:
- TSCA Compliance : Report significant new uses per 40 CFR §721.11271 (e.g., large-scale synthesis >100 kg/year) .
- Safety Protocols : PPE (gloves, goggles) required due to potential irritancy; LC-MS monitoring of waste streams .
Q. How can its synthetic byproducts be identified and minimized?
Answer:
- Byproduct Profiling : Use LC-MS/MS to detect intermediates (e.g., unreacted pyrimidin-2-ol) .
- Process Optimization : Switch to flow chemistry for better heat/mass transfer, reducing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
